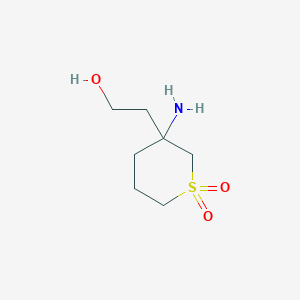

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC17826169

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO3S |

|---|---|

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 2-(3-amino-1,1-dioxothian-3-yl)ethanol |

| Standard InChI | InChI=1S/C7H15NO3S/c8-7(3-4-9)2-1-5-12(10,11)6-7/h9H,1-6,8H2 |

| Standard InChI Key | VPOLQDGIALGPIK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CS(=O)(=O)C1)(CCO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione belongs to the class of sulfolane derivatives, featuring a thiane ring (a six-membered saturated sulfur heterocycle) oxidized to a sulfone at the 1 and 1 positions. The compound’s IUPAC name, 2-(3-amino-1,1-dioxothian-3-yl)ethanol, reflects its substitution pattern:

-

A thiane ring (CHS) modified to 1,1-dioxothiane (CHOS).

-

An amino group (-NH) and a 2-hydroxyethyl group (-CHCHOH) attached to the third carbon of the ring.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.27 g/mol | |

| SMILES | C1CC(CS(=O)(=O)C1)(CCO)N | |

| InChIKey | VPOLQDGIALGPIK-UHFFFAOYSA-N |

The sulfone groups (-SO-) confer polarity and hydrogen-bonding capacity, while the amino and hydroxyethyl substituents enhance solubility in aqueous environments.

Synthesis and Manufacturing

Synthetic Routes

-

Ring Formation: Cyclization of thiols or sulfides with dihaloalkanes to form the thiane backbone.

-

Oxidation: Treatment with oxidizing agents like hydrogen peroxide to convert sulfide groups to sulfones .

-

Functionalization: Introduction of the amino and hydroxyethyl groups via nucleophilic substitution or Michael addition reactions .

For example, a plausible route could involve:

-

Starting with tetrahydrothiophene-3-one, which is oxidized to tetrahydrothiophene-1,1-dione (sulfolane) .

-

Subsequent Mannich reaction with formaldehyde and ammonia to introduce the amino group.

-

Alkylation with ethylene oxide to attach the hydroxyethyl side chain .

Challenges and Optimization

The steric hindrance imposed by the bulky 3-amino and 3-hydroxyethyl groups complicates regioselective synthesis. Purification is further challenged by the compound’s polarity, necessitating techniques like reversed-phase chromatography or recrystallization from polar solvents.

Biological Activities and Mechanisms

Serine Protease Inhibition

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione exhibits irreversible inhibition of serine proteases, a class of enzymes critical in blood coagulation, inflammation, and apoptosis. The mechanism involves:

-

Covalent Modification: The sulfone group acts as an electrophile, reacting with the active-site serine residue to form a stable acyl-enzyme complex.

-

Steric Blockade: The hydroxyethyl group obstructs substrate access to the catalytic site.

This dual-action inhibition has been leveraged in studies targeting thrombin and trypsin, with IC values in the micromolar range.

Structural Analogues and Comparative Analysis

Thiane vs. Thiolane Derivatives

The six-membered thiane ring in 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione contrasts with five-membered thiolane analogs (e.g., 3-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione ). Key differences include:

| Property | Thiane Derivative | Thiolane Derivative |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Ring Strain | Lower | Higher |

| Solubility | Higher | Moderate |

| Bioavailability | Enhanced | Reduced |

The larger thiane ring reduces steric strain, improving binding affinity to enzymatic pockets .

Amino-Functionalized Sulfones

Comparisons with 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione highlight the role of substituent flexibility. The hydroxyethyl group in the subject compound provides greater conformational mobility than the rigid aminoethoxy chain, enhancing interactions with hydrophobic enzyme domains .

Research Applications and Future Directions

Therapeutic Development

The compound’s protease inhibition profile positions it as a candidate for:

-

Anticoagulant Therapies: Targeting factor Xa in blood clotting cascades.

-

Anti-Inflammatory Agents: Inhibiting tryptase in mast cells.

Ongoing studies explore its synergy with existing antibiotics (e.g., β-lactams) to combat drug-resistant pathogens.

Material Science Applications

Sulfolane derivatives are employed as polar aprotic solvents in lithium-ion batteries. Functionalization with amino and hydroxy groups could yield novel electrolytes with improved ionic conductivity .

Challenges and Opportunities

Current limitations include:

-

Synthetic Complexity: Scalable production requires optimized catalytic methods.

-

Toxicity Profile: Preliminary data indicate hepatotoxicity at high doses, necessitating structural modifications.

Future research should prioritize computational modeling to predict off-target effects and structure-activity relationship (SAR) studies to refine biological potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume